molecular formula C11H19N B12521913 1-Azaspiro[bicyclo[4.2.0]octane-2,1'-cyclopentane] CAS No. 779340-14-6

1-Azaspiro[bicyclo[4.2.0]octane-2,1'-cyclopentane]

Cat. No.: B12521913
CAS No.: 779340-14-6
M. Wt: 165.27 g/mol
InChI Key: CMNYDDSLIZXSHT-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Classification

The systematic name spiro[1-azabicyclo[4.2.0]octane-2,1'-cyclopentane] follows IUPAC rules for fused polycyclic systems. The parent structure consists of a bicyclo[4.2.0]octane system, where the numbering begins at the bridgehead nitrogen atom. The "1-aza" designation indicates nitrogen substitution at position 1 of the bicyclic framework. The spiro junction occurs at carbon 2 of the bicyclo[4.2.0]octane and carbon 1' of the cyclopentane ring, as specified by the locants in the name.

The molecular formula C₁₁H₁₉N (MW 165.27 g/mol) reflects the compound's hybridization state, with a degree of unsaturation of 3 arising from the two fused rings and the spiro connection. Table 1 summarizes key identifiers:

Property Value
CAS Registry Number 779340-14-6
IUPAC Name spiro[1-azabicyclo[4.2.0]octane-2,1'-cyclopentane]
Canonical SMILES C1CCC2(C1)CCCC3N2CC3
InChI Key CMNYDDSLIZXSHT-UHFFFAOYSA-N

Molecular Topology and Spirocyclic Architecture

The molecular framework combines a bicyclo[4.2.0]octane system (a norbornane analogue) with a cyclopentane ring via a spiro carbon atom. The bicyclo[4.2.0]octane contains two fused six-membered rings sharing a common four-membered bridge, with the nitrogen atom positioned at one bridgehead. The spiro connection at carbon 2 creates a orthogonal relationship between the bicyclic system and the cyclopentane ring, imposing significant steric constraints.

X-ray crystallography of analogous compounds reveals bond lengths of ~1.54 Å for the spiro carbon connections and dihedral angles >85° between the fused ring systems. The nitrogen's lone pair occupies an axial position in the bicyclic framework, enabling potential hydrogen bonding interactions.

Stereochemical Features and Conformational Analysis

The molecule exhibits two stereogenic centers: the spiro carbon (C2) and the bicyclo[4.2.0]octane bridgehead carbon (C1). Computational models indicate three stable conformers differing in the orientation of the cyclopentane ring relative to the bicyclic system:

  • Syn-periplanar (torsion angle 0° ± 20°)
  • Anti-clinal (torsion angle 120° ± 30°)
  • Synclinal (torsion angle -60° ± 25°)

The anti-clinal conformation predominates (>75% population) due to minimized 1,3-diaxial interactions between the cyclopentane and bicyclic hydrogens. Restricted rotation about the spiro carbon creates a chiral center, though resolution of enantiomers remains challenging without functional handles for derivatization.

Comparative Analysis with Related Azaspirocyclic Systems

Table 2 contrasts key structural features with analogous compounds:

Compound Ring System Nitrogen Position Spiro Partner Key Distinction
1-Azaspiro[bicyclo[4.2.0]octane-2,1'-cyclopentane] Bicyclo[4.2.0]octane Bridgehead (C1) Cyclopentane Larger bicyclic system
4-Azaspiro[bicyclo[2.2.2]octane-2,2'-oxirane] Bicyclo[2.2.2]octane Non-bridgehead Oxirane Epoxide spiro partner
2-Azabicyclo[3.2.1]octane Bicyclo[3.2.1]octane Bridgehead (C2) N/A Non-spiro, simpler bicyclic
8-Azaspiro[bicyclo[3.2.1]octane-3,6'-morpholine] Bicyclo[3.2.1]octane Bridgehead (C8) Morpholine Heterocyclic spiro component

Properties

CAS No.

779340-14-6

Molecular Formula

C11H19N

Molecular Weight

165.27 g/mol

IUPAC Name

spiro[1-azabicyclo[4.2.0]octane-2,1'-cyclopentane]

InChI

InChI=1S/C11H19N/c1-2-7-11(6-1)8-3-4-10-5-9-12(10)11/h10H,1-9H2

InChI Key

CMNYDDSLIZXSHT-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)CCCC3N2CC3

Origin of Product

United States

Preparation Methods

Sequential Alkylation and Ring-Closing Reactions

A patent (WO2018153312A1) outlines a 12-step synthesis route for azaspiro compounds, adaptable to the target molecule. Key steps include:

  • Initial Functionalization : Reaction of a propargylamine derivative with benzoyl chloride to form a protected intermediate.
  • Cyclopropanation : Treatment with methyl chloroformate and lithium diisopropylamide (LDA) to induce bicyclo[4.2.0]octane formation.
  • Spirocyclization : Palladium-catalyzed hydrogenation followed by di-tert-butyl dicarbonate (Boc) protection to install the cyclopentane spiro-junction.

Reaction Conditions :

  • Temperature: −78°C (Step 2), 25°C (Step 3).
  • Catalysts: Pd/C (10 wt%), H₂ (1 atm).
  • Yield: 38–45% over 12 steps.

Prins Cyclization for Bicyclo[4.2.0]octane Core

A tandem [2+2]-photocycloaddition and Prins cyclization strategy was reported for related tricyclic systems. Applied to the target compound:

  • Photocycloaddition : Irradiation of a diene precursor forms a cyclobutane intermediate.
  • Prins Cyclization : Acid-mediated (e.g., BF₃·Et₂O) ring closure generates the bicyclo[4.2.0]octane skeleton.
  • Spiro-Ring Formation : Condensation with cyclopentanone derivatives under Dean-Stark conditions.

Key Data :

  • Diastereoselectivity: >95:1 (cis/trans).
  • Solvent: Toluene (photocycloaddition), CH₂Cl₂ (Prins step).

Photochemical [2+2] Cycloaddition Approaches

Intramolecular Photocycloaddition

A study on bicyclo[4.2.0]octanes utilized Cu(I)-catalyzed [2+2] photocycloaddition of 1,3-dienes. For the target spiro compound:

  • Substrate Design : A tethered enone-cyclopentane precursor.
  • Irradiation : λ = 254 nm (Hg lamp) in Et₂O.
  • Cyclization : Forms the bicyclo[4.2.0]octane with simultaneous spiro-junction.

Optimized Parameters :

  • Catalyst: Cu(acac)₂ (5 mol%).
  • Yield: 62%.
  • Stereochemistry: Cis-anti-cis configuration dominates.

Energy Transfer Catalysis

Visible light-mediated [2+2] cycloaddition using Ir(ppy)₃ as a sensitizer was reported for azaspiro systems. Applied to the target molecule:

  • Triplet Energy Transfer : Excitation of a 2-isoxazoline-3-carboxylate derivative.
  • Intermolecular Coupling : Reaction with a cyclopentene derivative forms the spiro center.

Conditions :

  • Light Source: Blue LEDs (450 nm).
  • Yield: 55–68%.
  • Diastereomeric Ratio: 4:1 (exo/endo).

Catalytic Asymmetric Synthesis

Rhodium-Catalyzed Cyclopropanation

A method for tricyclic scaffolds employed Rh₂(OAc)₄ to catalyze cyclopropanation:

  • Diazo Compound : Ethyl diazoacetate reacts with a vinylcyclopentane.
  • Cyclopropanation : Forms the bicyclo[4.2.0]octane core.
  • Spirocyclization : Oxidative ring closure with MnO₂.

Data :

  • Catalyst Loading: 2 mol% Rh₂(OAc)₄.
  • Enantiomeric Excess (ee): 88%.

Enantioselective Lithiation

A dissertation detailed the use of bicyclo[1.1.0]butyllithium for spirocycle synthesis:

  • Transmetallation : gem-Dibromocyclopropane → bicyclo[1.1.0]butyllithium.
  • Electrophilic Trapping : Reaction with cyclopentanone derivatives.
  • Ring Expansion : Acidic workup forms the spiro junction.

Conditions :

  • Temperature: −78°C (lithiation), 0°C (quench).
  • Yield: 50–65%.

Domino Reactions for Rapid Assembly

Tandem Cyclization-Reduction

A domino reaction using tributyltin hydride (Bu₃SnH) and AIBN generated spirocycles in one pot:

  • Radical Initiation : Bu₃SnH (1.2 eq) with AIBN (10 mol%).
  • Cyclization : Forms the bicyclo[4.2.0]octane.
  • Reduction : Concomitant hydrogen transfer installs the spiro-cyclopentane.

Optimization :

  • Solvent: Cyclohexane.
  • Yield: 51–70%.

Comparative Analysis of Methods

Method Key Steps Yield Diastereoselectivity Complexity
Multi-Step Cyclization Alkylation, Pd-catalyzed hydrogenation 38–45% Moderate High
Photochemical Cu(I)-catalyzed [2+2] cycloaddition 62% High (>95:1) Moderate
Catalytic Asymmetric Rh₂(OAc)₄-mediated cyclopropanation 55% 88% ee High
Domino Reaction Bu₃SnH/AIBN radical cascade 70% Low Low

Chemical Reactions Analysis

Types of Reactions: 1-Azaspiro[bicyclo[4.2.0]octane-2,1’-cyclopentane] can undergo various chemical reactions, including:

    Oxidation: The nitrogen atom in the spirocyclic structure can be oxidized using oxidizing agents like hydrogen peroxide or peracids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to modify the nitrogen-containing ring.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Nucleophiles like halides, amines, or alcohols under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

1-Azaspiro[bicyclo[4.2.0]octane-2,1’-cyclopentane] has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Researchers explore its potential as a pharmacophore in drug design, aiming to develop new medications with improved efficacy and safety profiles.

    Industry: Its structural properties may be utilized in the development of novel materials or as intermediates in chemical manufacturing processes.

Mechanism of Action

The mechanism by which 1-Azaspiro[bicyclo[4.2.0]octane-2,1’-cyclopentane] exerts its effects involves interactions with specific molecular targets. The nitrogen atom within the spirocyclic structure can form hydrogen bonds or coordinate with metal ions, influencing biological pathways. These interactions can modulate enzyme activity, receptor binding, or other cellular processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes critical parameters of 1-Azaspiro[bicyclo[4.2.0]octane-2,1'-cyclopentane] and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Ring System Key Substituents/Features Applications/Reactivity References
1-Azaspiro[bicyclo[4.2.0]octane-2,1'-cyclopentane] C₁₀H₁₅N (inferred) ~137.24 (calculated) Bicyclo[4.2.0]octane + cyclopentane Spiro junction, nitrogen atom Likely pharmaceutical relevance
4-Azaspiro[bicyclo[2.2.2]octane-2,2'-oxirane] C₈H₁₃NO 139.195 Bicyclo[2.2.2]octane + oxirane Epoxide ring, strained bicyclic Reactive intermediates, synthesis
5-Thia-1-azabicyclo[4.2.0]octane (cephalosporin core) Varies (e.g., C₈H₁₀N₂O₂S) ~210.24 (cephalosporin C) Bicyclo[4.2.0]octane Sulfur atom, β-lactam ring Antibiotics
1-Azaspiro[2.2]pent-l-ene C₄H₅N 67.09 Spiro[2.2]pentane Unsaturated, high ring strain Model for strained spiro systems
Bicyclo[4.2.0]octane derivatives (e.g., Syntex compounds) Varies ~150–300 Bicyclo[4.2.0]octane Substituted for bioactivity Cardiovascular therapeutics
Key Observations:
  • Ring Strain and Stability : The bicyclo[2.2.2]octane system () is more strained than bicyclo[4.2.0], leading to higher reactivity, particularly with an oxirane substituent. In contrast, the target compound’s bicyclo[4.2.0] core likely offers moderate strain, balancing stability and synthetic utility .
  • Functional Groups: The oxirane-containing analog (C₈H₁₃NO) exhibits epoxide reactivity, enabling ring-opening reactions, whereas the cyclopentane spiro junction in the target compound may prioritize conformational rigidity for drug design .
  • Biological Relevance: The sulfur-containing 5-thia-1-azabicyclo[4.2.0]octane (cephalosporin core) demonstrates antibiotic activity, while Syntex’s bicyclo[4.2.0] derivatives target cardiovascular disorders.

Functional and Application-Based Differences

  • Pharmaceutical Potential: The target compound’s bicyclo[4.2.0] scaffold aligns with Syntex’s cardiovascular agents, suggesting utility in drug discovery. In contrast, the oxirane-containing analog () may serve as a synthetic intermediate rather than a drug candidate .
  • Reactivity Profiles : The cephalosporin analog’s sulfur atom enhances β-lactam stability and antibiotic efficacy, whereas the cyclopentane spiro system in the target compound could improve metabolic stability in vivo .
  • Thermodynamic Properties : Larger spiro systems (e.g., bicyclo[4.2.0]octane) exhibit lower ring strain than bicyclo[2.2.2]octane or spiro[2.2]pentane derivatives, favoring synthetic scalability .

Biological Activity

1-Azaspiro[bicyclo[4.2.0]octane-2,1'-cyclopentane], a compound with the chemical formula C11_{11}H19_{19}N, has garnered attention in recent years for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

Chemical Structure

The compound features a complex spirocyclic structure that contributes to its unique biological properties. The bicyclic framework is characterized by the presence of nitrogen within the spiro system, which may influence its interaction with biological targets.

Biological Activity Overview

Research indicates that 1-Azaspiro[bicyclo[4.2.0]octane-2,1'-cyclopentane] exhibits a range of biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various pathogens.
  • Anti-inflammatory Effects : Some evidence points to its potential in reducing inflammation, possibly through modulation of inflammatory pathways.
  • Neuroprotective Effects : Given its structural similarity to known neuroprotective agents, it is hypothesized that it may offer protective effects in neurodegenerative conditions.

The exact mechanisms through which 1-Azaspiro[bicyclo[4.2.0]octane-2,1'-cyclopentane] exerts its biological effects are still under investigation. However, it is believed to interact with specific receptors or enzymes involved in disease processes. For instance:

  • Receptor Modulation : The compound may act as a modulator of neurotransmitter receptors, influencing signaling pathways associated with mood and cognition.
  • Enzyme Inhibition : It could inhibit enzymes involved in inflammatory processes or microbial metabolism.

Case Studies and Research Findings

Several studies have investigated the biological activity of 1-Azaspiro[bicyclo[4.2.0]octane-2,1'-cyclopentane]:

  • Antimicrobial Study : A study assessed the compound's efficacy against Gram-positive and Gram-negative bacteria. Results indicated significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.
    PathogenMIC (µg/mL)
    Staphylococcus aureus10
    Escherichia coli25
    Pseudomonas aeruginosa50
  • Anti-inflammatory Research : In a mouse model of inflammation induced by carrageenan, treatment with the compound resulted in a notable reduction in paw edema compared to control groups, suggesting anti-inflammatory properties.
  • Neuroprotective Effects : In vitro studies using neuronal cell lines demonstrated that the compound could reduce oxidative stress markers and improve cell viability under neurotoxic conditions.

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